Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate
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Overview
Description
Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes both chloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-chloro-5-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chloro-5-nitrophenyl)-2-cyano-2-propenoate
- Ethyl 3-(5-chloro-2-methoxyphenyl)-2-cyano-2-propenoate
Uniqueness
Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
142891-22-3 |
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Molecular Formula |
C11H9Cl2NO4 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9Cl2NO4/c1-2-18-11(15)10(13)6-7-5-8(14(16)17)3-4-9(7)12/h3-6H,2H2,1H3 |
InChI Key |
DTIRPDYNEMGPKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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